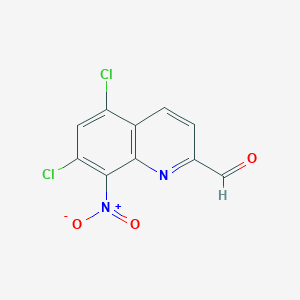
5,7-Dichloro-8-nitroquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-8-nitroquinoline-2-carbaldehyde: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms at positions 5 and 7, a nitro group at position 8, and an aldehyde group at position 2 on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available quinoline derivatives. One common method includes the nitration of 5,7-dichloroquinoline followed by formylation to introduce the aldehyde group at position 2. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and formylation steps to ensure consistent product quality and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 5,7-Dichloro-8-nitroquinoline-2-carboxylic acid.
Reduction: 5,7-Dichloro-8-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology and Medicine: Quinoline derivatives, including this compound, are studied for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its unique chemical structure allows for the development of products with specific properties and applications.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
5,7-Dichloro-2-methyl-8-quinolinol: Another quinoline derivative with potential biological activities.
5,7-Diiodo-8-hydroxyquinoline: Used in the treatment of amoebic infections and as an antiseptic.
Uniqueness: 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which provide distinct reactivity and potential for diverse applications. The combination of these groups allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C10H4Cl2N2O3 |
|---|---|
Poids moléculaire |
271.05 g/mol |
Nom IUPAC |
5,7-dichloro-8-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H4Cl2N2O3/c11-7-3-8(12)10(14(16)17)9-6(7)2-1-5(4-15)13-9/h1-4H |
Clé InChI |
HMNJXGVYHHFIHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2Cl)Cl)[N+](=O)[O-])N=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


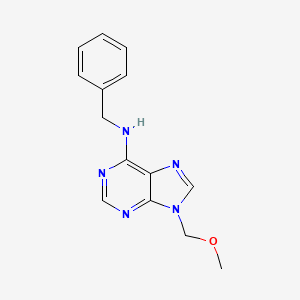
![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)
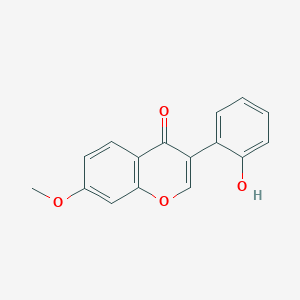

![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)

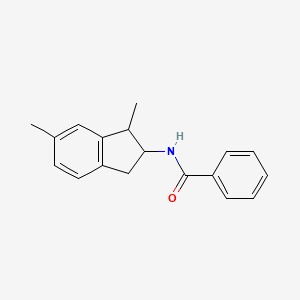
![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)
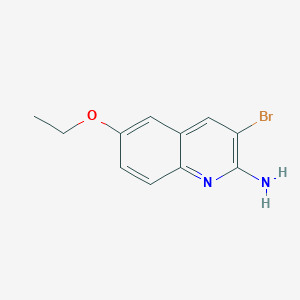
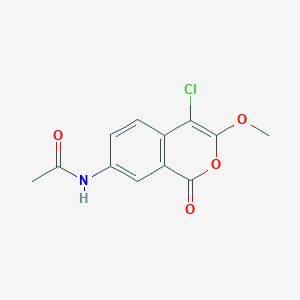
![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)

amino}acetic acid](/img/structure/B11850264.png)

